Product packaging for Carpesiolin(Cat. No.:CAS No. 63568-73-0)

Carpesiolin

Cat. No.: B8271526
CAS No.: 63568-73-0
M. Wt: 264.32 g/mol
InChI Key: IOUNDPHKKPZPKB-UHFFFAOYSA-N
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Description

Overview of Sesquiterpene Lactones in Natural Product Chemistry

Sesquiterpene lactones (SLs) represent a large and diverse group of naturally occurring phytochemicals, predominantly found in plants belonging to the Asteraceae family, which includes species like Artemisia, Arnica, Ambrosia, Helenium, Tanacetum, and Vernonia. encyclopedia.pubnih.gov These compounds are characterized by a 15-carbon backbone structure, formed from the biosynthesis of three isoprene (B109036) units, and feature a cyclical structure along with a fused α-methylene-γ-lactone ring. encyclopedia.pubnih.govoaepublish.com The biosynthesis of SLs involves the cyclization of farnesyl phosphate (B84403), a product of the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. encyclopedia.pub

SLs exhibit significant structural diversity, classified into several subclasses based on the size and arrangement of their carbocyclic rings. The main structural types include germacranolides (10-membered ring), guaianolides and pseudoguaianolides (both with a 5/7 bicyclic structure), eudesmanolides (6/6 bicyclic structure), and xanthanolides (containing a non-cyclic carbon chain and a seven-membered ring). encyclopedia.pubnih.gov This structural variety contributes to their wide spectrum of biological activities, which has made them a significant focus in natural product chemistry and drug discovery. encyclopedia.puboaepublish.comnih.gov

The biological activities reported for SLs are extensive and include antitumor, anti-inflammatory, antimalarial, antimicrobial, antioxidant, neuroprotective, hepatoprotective, and immune-stimulant properties. encyclopedia.pubnih.govnih.gov The presence of an α,β-unsaturated carbonyl structure, particularly the α-methylene-γ-lactone moiety, is often highlighted as a key feature contributing to their bioactivity, often acting as a Michael acceptor that can interact with biological molecules. encyclopedia.puboaepublish.comresearchgate.net Despite their promising potential, challenges such as low water solubility, poor stability, and insufficient bioavailability can impact their clinical application, prompting research into structural modifications to overcome these limitations. encyclopedia.puboaepublish.com

Carpesiolin (B1245481) as a Key Compound within the Carpesium Genus

The Carpesium genus, comprising approximately 24 species of perennial herbs primarily distributed in Asia and Eurasia, is known to be a rich source of diverse chemical constituents, with sesquiterpenes being particularly prevalent. researchgate.netresearchgate.netcapes.gov.brd-nb.info Plants from this genus have a history of use in traditional medicine in countries like China, Korea, and Japan for various ailments, including fever, inflammation, pain, and parasitic infections. researchgate.netresearchgate.netcapes.gov.brtandfonline.comacademicjournals.orgresearchgate.net

This compound is identified as a notable sesquiterpene lactone isolated from the Carpesium genus. tandfonline.comacademicjournals.orgscispace.comcapes.gov.br Specifically, it has been reported as a constituent of Carpesium abrotanoides and Carpesium cernum. d-nb.infotandfonline.comcapes.gov.brtandfonline.com Structurally, this compound is characterized as a pseudoguaianolide (B12085752) derivative. tandfonline.com It is described as a sesquiterpene lactone that is 2,3-dihydroaromaticin substituted by an α-hydroxy group at position 6. ebi.ac.uk The isolation of this compound, alongside other sesquiterpene lactones like granilin, carabrone (B157551), carabrol (B2578234), and ivaxillin, has been reported from various Carpesium species. tandfonline.comacademicjournals.orgscispace.comtandfonline.com Phytochemical investigations of Carpesium species have consistently revealed the presence of numerous biologically active sesquiterpenoids, underscoring the genus's importance as a source of such compounds. researchgate.netmdpi.comnih.govmdpi.com

Significance of this compound in Preclinical Biomedical Research

Preclinical biomedical research plays a crucial role in evaluating the potential therapeutic effects of compounds before clinical trials. nih.govmdpi.com this compound, as a sesquiterpene lactone isolated from the Carpesium genus, has garnered attention in preclinical studies due to the known diverse biological activities of this class of compounds. encyclopedia.puboaepublish.comnih.gov

Research findings indicate that this compound exhibits cytotoxic activity. A study evaluating compounds from Carpesium rosulatum against human tumor cell lines reported on the cytotoxic activities of isolated sesquiterpene lactones, including this compound. academicjournals.orgscispace.com Specifically, this compound showed cytotoxic potential against the L1210 cell line with an ED50 value of 9.6 µM in one study. researchgate.net This suggests a potential role for this compound in anticancer research, aligning with the broader observed cytotoxic properties of many sesquiterpene lactones against various cancer cell lines. nih.govoaepublish.comresearchgate.netacademicjournals.org

Beyond cytotoxicity, sesquiterpene lactones are widely recognized for their anti-inflammatory properties. encyclopedia.pubnih.govresearchgate.net While direct detailed research findings on the anti-inflammatory effects of this compound specifically were not extensively detailed in the provided search results, its classification as a sesquiterpene lactone, a class known for inhibiting pro-inflammatory molecules and pathways like NF-κB, suggests this as a potential area of significance in preclinical research. nih.govresearchgate.net this compound has also been identified as a plant metabolite with anti-inflammatory agent properties. ebi.ac.uk

Furthermore, the Carpesium genus and its constituents, including sesquiterpene lactones, have been investigated for other biological activities such as antiplasmodial, antimicrobial, and antiviral effects. nih.govresearchgate.netcapes.gov.brtandfonline.comresearchgate.nettandfonline.com For instance, sesquiterpenoid lactones from Carpesium cernum have shown antiplasmodial activity against Plasmodium falciparum. tandfonline.comtandfonline.com While specific detailed preclinical data on this compound's activity in all these areas were not prominently featured, its presence within a genus known for these properties highlights its potential relevance for further investigation in preclinical biomedical research.

The exploration of this compound in preclinical models contributes to the broader understanding of the therapeutic potential of sesquiterpene lactones from natural sources. Continued research is essential to fully elucidate its mechanisms of action and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O4 B8271526 Carpesiolin CAS No. 63568-73-0

Properties

IUPAC Name

9-hydroxy-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-10,12-13,17H,2,4-6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUNDPHKKPZPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(C1CCC3=O)C)O)C(=C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315530
Record name CARPESIOLIN
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63568-73-0
Record name CARPESIOLIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARPESIOLIN
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Structural Elucidation of Carpesiolin

Botanical Sources of Carpesiolin (B1245481) and Related Compounds

This compound is a naturally occurring compound found in several plant species. The Carpesium genus, in particular, is a notable source of this sesquiterpene lactone and other related compounds.

Carpesium abrotanoides

Carpesium abrotanoides Linné (Compositae) is a biennial herb widely recognized as a source of sesquiterpene lactones, including this compound. thieme-connect.comepharmacognosy.com The aerial parts of C. abrotanoides have been traditionally used in Korean and Chinese medicine. thieme-connect.com Previous studies on this plant have reported the isolation of various sesquiterpene lactones such as granilin, carabrone (B157551), carabrol (B2578234), ivaxillin, and 11,13-didehydro-ivaxillin, in addition to this compound. thieme-connect.comtandfonline.comresearchgate.net

Other Carpesium Species (e.g., C. cernuum, C. lipskyi)

Beyond C. abrotanoides, this compound and related sesquiterpene lactones have also been identified in other Carpesium species. Carpesium cernuum L., a type species of the genus distributed across China, has been investigated for its constituents, leading to the isolation of sesquiterpenoids, including this compound, which was identified as a pseudoguaianolide (B12085752) derivative. tandfonline.comzju.edu.cnzju.edu.cnresearchgate.net Carpesium lipskyi Winkl., found in northwestern China, is another species from which sesquiterpene lactones have been isolated. niscpr.res.in A study on the aerial parts of C. lipskyi reported the isolation of a new sesquiterpene lactone, 5α,6α,10β-2′-hydroxy-4′,6′-dimethoxy-benzoyl-carpesiolin, alongside other compounds. niscpr.res.in Other Carpesium species like C. rosulatum, C. divaricatum, C. faberi, C. glossophyllum, C. macrocephalum, C. nepalense, and C. triste have also been studied for their sesquiterpene lactone content. tandfonline.comtandfonline.comresearchgate.netacademicjournals.orgdoi.orgmdpi.comwikipedia.orgscispace.comkoreascience.krnih.govmdpi.com

Extraction and Purification Methodologies for Sesquiterpene Lactones

The extraction and purification of sesquiterpene lactones from Carpesium species typically involve a series of chromatographic techniques. Dried plant material, such as aerial parts or whole plants, is commonly extracted using organic solvents like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). thieme-connect.comniscpr.res.inscispace.comresearchgate.netkib.ac.cn

A general procedure involves extracting the plant material with methanol, followed by fractionation of the extract using different solvents, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). thieme-connect.comniscpr.res.inscispace.comresearchgate.net The CHCl₃ or EtOAc fractions, which are often enriched in sesquiterpene lactones, are then subjected to column chromatography (CC) using silica (B1680970) gel as the stationary phase. thieme-connect.commdpi.comresearchgate.net Elution is typically performed with gradient solvent systems, starting with less polar solvents (e.g., petroleum ether or n-hexane) and gradually increasing the polarity with solvents like diethyl ether (Et₂O), CHCl₃, EtOAc, and MeOH. thieme-connect.comniscpr.res.inmdpi.com

Further purification of fractions containing the target compounds can be achieved through techniques such as gel filtration on Sephadex LH-20, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). thieme-connect.comtandfonline.comkib.ac.cn High-speed counter-current chromatography (HSCCC) combined with LC-MS has also been employed for the rapid isolation of sesquiterpene lactones from C. abrotanoides. researchgate.net

For instance, in one study, a methanol extract of C. lipskyi was fractionated and subjected to column chromatography on silica gel using petroleum ether and diethyl ether gradients, followed by diethyl ether and methanol gradients, to yield various fractions. niscpr.res.in Another study on C. abrotanoides involved extracting with methanol, partitioning the extract, and then performing column chromatography on silica gel with CHCl₃ and MeOH gradients. thieme-connect.com

Advanced Spectroscopic and Spectrometric Techniques for Structure Determination

The structural elucidation of isolated compounds like this compound relies heavily on advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry. niscpr.res.inwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, ROESY)

NMR spectroscopy is a crucial tool for determining the structure of organic compounds. wikipedia.org Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide information about the types of hydrogen and carbon atoms present and their chemical environments. niscpr.res.inthieme-connect.comtandfonline.com

Two-dimensional (2D) NMR techniques are particularly valuable for establishing the connectivity between atoms. Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating adjacent hydrogen atoms. zju.edu.cnzju.edu.cnresearchgate.netniscpr.res.inthieme-connect.comtandfonline.com Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiments show direct correlations between protons and the carbons to which they are attached. zju.edu.cnzju.edu.cnresearchgate.netniscpr.res.inthieme-connect.comtandfonline.com Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about long-range correlations between protons and carbons across two or three bonds, which is essential for piecing together the molecular skeleton. zju.edu.cnzju.edu.cnresearchgate.netniscpr.res.inthieme-connect.comtandfonline.com Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to determine the spatial proximity of protons, aiding in the assignment of relative stereochemistry. zju.edu.cnzju.edu.cnresearchgate.netniscpr.res.in

Detailed NMR data, including chemical shifts (δ) and coupling constants (J), are analyzed to assign signals to specific atoms in the molecule. For example, ¹H NMR spectra show characteristic signals for methyl groups, olefinic protons, and protons on carbons bearing oxygen atoms. niscpr.res.inthieme-connect.comtandfonline.com ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra help identify the types of carbon atoms (methyl, methylene (B1212753), methine, quaternary). niscpr.res.intandfonline.com

Studies on this compound and its derivatives report the use of these NMR techniques to confirm proposed structures. Analysis of HMBC correlations, for instance, is used to establish the connections between different parts of the molecule, including the sesquiterpene skeleton and any attached functional groups or acyl moieties. niscpr.res.inthieme-connect.comtandfonline.com ROESY data can provide insights into the relative orientation of substituents on the ring system, helping to define the stereochemistry. zju.edu.cnzju.edu.cnresearchgate.netniscpr.res.in

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern, which can help confirm the molecular formula and provide structural clues. zju.edu.cnzju.edu.cnresearchgate.netniscpr.res.inwikipedia.orgthieme-connect.com High-resolution mass spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS), is particularly useful for determining the exact molecular formula based on accurate mass measurements. niscpr.res.inthieme-connect.comtandfonline.com

The fragmentation pattern observed in the mass spectrum can provide information about the substructures present in the molecule. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups or the breaking of particular bonds. niscpr.res.in Studies on this compound and related compounds often report molecular ion peaks ([M]⁺), protonated or deprotonated molecules ([M+H]⁺, [M-H]⁻), or adducts ([M+Na]⁺) in their mass spectra, along with characteristic fragment ions. niscpr.res.inthieme-connect.comtandfonline.com

The combination of detailed NMR data and accurate mass spectrometric data is typically sufficient to fully elucidate the structure of a novel compound or confirm the structure of a known compound like this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique employed in the structural elucidation of organic compounds, including natural products like this compound. microbiozindia.comjchps.comopenaccessjournals.com This method provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational modes of different chemical bonds. microbiozindia.comjchps.comopenaccessjournals.comyoutube.com

During the isolation and structural characterization of this compound from Carpesium species, IR spectroscopy has been consistently utilized to identify key functional groups within the molecule. Analysis of the IR spectrum of this compound typically reveals characteristic absorption bands associated with hydroxyl groups, carbonyl functionalities (specifically those from an α,β-unsaturated-γ-lactone and an ester), and carbon-carbon double bonds. zju.edu.cnscispace.com

Reported IR spectral data for this compound from various studies show consistent absorption peaks that support its proposed structure as a sesquiterpene lactone. zju.edu.cnscispace.com

Key IR absorption bands observed for this compound include:

~3500 cm⁻¹: This broad band is characteristic of O-H stretching vibrations, indicating the presence of hydroxyl groups. zju.edu.cnscispace.commsu.edu

~1770-1773 cm⁻¹: A strong absorption in this region is indicative of the C=O stretching vibration of an α-methylene-γ-lactone moiety. zju.edu.cnscispace.comkoreascience.kr This is a defining feature of sesquiterpene lactones. koreascience.kr

~1700-1723 cm⁻¹: Absorption bands in this range are attributed to the C=O stretching vibration of an ester carbonyl group. zju.edu.cnscispace.comkoreascience.kr

~1646-1650 cm⁻¹: Peaks in this region correspond to the C=C stretching vibration of carbon-carbon double bonds, including the exocyclic methylene group characteristic of the α-methylene-γ-lactone. zju.edu.cnscispace.comkoreascience.kr

The consistent appearance of these characteristic absorption bands in the IR spectra of isolated this compound samples from different sources serves as crucial evidence for the presence of these functional groups, supporting the proposed sesquiterpene lactone structure during the elucidation process. zju.edu.cnscispace.comresearchgate.net

Here is a summary of typical IR absorption data for this compound:

Wavenumber (cm⁻¹)Functional Group/Vibration
~3500O-H stretching (Hydroxyl group)
~1770-1773C=O stretching (α-methylene-γ-lactone)
~1700-1723C=O stretching (Ester carbonyl)
~1646-1650C=C stretching (Alkene)

Chemical Synthesis of Carpesiolin and Analogues

Total Synthesis Approaches to (±)-Carpesiolin

The total synthesis of racemic (±)-carpesiolin has been achieved through various strategies, often involving the construction of the characteristic hydroazulene skeleton and the incorporation of the α-methylene-γ-butyrolactone moiety. Early approaches focused on establishing the core ring system and then elaborating it to include the necessary functional groups and stereochemistry.

One reported total synthesis of (±)-carpesiolin starts from a trans-fused hydroazulenic ketone. researchgate.net Key steps in this sequence included the introduction of the α configuration at C-10 via catalytic hydrogenation and the stereoselective reduction of a cycloheptenone intermediate to yield an α-oriented allylic alcohol. researchgate.net This alcohol was then converted into the lactone through stereodirected epoxidation, regioselective epoxide ring opening by dilithioacetate, and selective ring closure to form the C-7, C-8 oriented γ-lactone. researchgate.net This lactone intermediate was further transformed to yield the target compound, (±)-carpesiolin. researchgate.net This synthesis also played a role in confirming the full structural determination of (±)-carpesiolin. researchgate.net

Another total synthesis of (±)-carpesiolin utilized a route described as new and general for helenanolide sesquiterpenes. jst.go.jp This scheme involved the stereocontrolled introduction of the C-10 α-methyl group in a perhydroindanone precursor and its conversion to a perhydroazulenone via a regiospecific ring expansion reaction. jst.go.jp

Strategic Considerations in Helenanolide Sesquiterpene Synthesis

The synthesis of helenanolide sesquiterpenes, including carpesiolin (B1245481), often involves the construction of a hydroazulene (5-7 fused ring system) framework with specific functionalization and stereochemistry. Strategic considerations typically revolve around efficiently assembling this bicyclic system and controlling the relative and absolute stereochemistry at multiple centers.

Common strategies in sesquiterpene synthesis, which are relevant to helenanolides, include the use of annulation reactions to build the ring systems, often starting from simpler cyclic precursors like cyclohexanones or cyclopentanones. iupac.org The introduction of key functional groups, such as the α-methylene-γ-butyrolactone moiety and hydroxyl or carbonyl groups, needs to be carefully planned within the synthetic sequence. wikipedia.orgmdpi.com Divergent synthetic strategies, starting from a common scaffold, have also been explored for accessing various sesquiterpenoid lactones, which could be applicable to helenanolides. chemrxiv.orgacs.org These strategies aim to build a core intermediate that can then be selectively functionalized to yield different target molecules. chemrxiv.orgacs.org

Key Stereochemical Control Methodologies

Stereochemical control is paramount in the synthesis of this compound and other helenanolides due to the presence of multiple chiral centers. Methodologies employed to establish the correct stereochemistry include:

Catalytic Hydrogenation: Used to introduce specific stereocenters, such as the α configuration at C-10 in one synthesis of (±)-carpesiolin. researchgate.net

Stereoselective Reductions: Employing reducing agents that favor the formation of a specific diastereomer, as seen in the stereoselective reduction of a cycloheptenone to an α-oriented allylic alcohol. researchgate.net

Stereodirected Epoxidation: Utilizing reaction conditions that favor epoxide formation on a specific face of an olefin, which can then be opened regioselectively to introduce functionality with defined stereochemistry. researchgate.net

Intramolecular Reactions: Cyclization reactions can be designed to be stereoselective based on the conformation of the precursor molecule.

Use of Chiral Auxiliaries or Catalysts: While not explicitly detailed for this compound synthesis in the provided snippets, general sesquiterpene synthesis often employs chiral auxiliaries or asymmetric catalysts to control stereochemistry in key steps like alkylations or cycloadditions. organic-chemistry.org Organocatalysis has also been used in enantioselective reactions relevant to natural product synthesis. organic-chemistry.org

Achieving high diastereoselectivity in reactions like the oxy-Cope/ene cascade has been reported as crucial for introducing multiple stereocenters in a single operation in the divergent synthesis of some sesquiterpenoid lactones. acs.org

Regioselective Transformations in Synthetic Routes

Regioselectivity, the control over which site of a molecule reacts, is also critical in this compound synthesis. Examples of regioselective transformations include:

Regioselective Ring Expansion: Used to convert a perhydroindanone to a perhydroazulenone in one synthetic route to (±)-carpesiolin. jst.go.jp

Regioselective Epoxide Ring Opening: The opening of an epoxide ring by a nucleophile occurring preferentially at one of the two carbon atoms of the epoxide. researchgate.net In the synthesis of (±)-carpesiolin, dilithioacetate was used for the regioselective opening of a stereodirected epoxide. researchgate.net

Regioselective Annulation: Methods for the regioselective annulation of butenolides have been developed in the synthesis of other sesquiterpenes. iupac.org This is relevant as this compound contains a γ-lactone ring.

Regioselective N-alkylation: While discussed in the context of benzotriazole (B28993) derivatives, regioselective alkylation is a general technique in organic synthesis that can be applied to introduce alkyl groups at specific nitrogen atoms in a molecule. gsconlinepress.com

Regioselective Baeyer-Villiger Oxidation: This reaction can be used to convert ketones to esters or lactones with control over which side of the carbonyl group oxygen is inserted. beilstein-journals.org Regioselective Baeyer-Villiger oxidation of functionalized cyclohexenones has been reported. beilstein-journals.org

The introduction of a furan (B31954) ring has been shown to serve as a regiochemical control element for the introduction of oxygen atoms and functionalized carbon units in some synthetic strategies towards pseudoguaianolides. msu.edu

Synthetic Methodologies for this compound Derivatives

The synthesis of this compound derivatives and analogues is pursued to explore structure-activity relationships and potentially develop compounds with improved properties. Synthetic methodologies for creating these derivatives often involve modifications of the natural product itself (semi-synthesis) or the synthesis of structural analogues through total synthesis approaches.

Semi-synthetic approaches typically involve chemical transformations of functional groups present in this compound or related natural products. These transformations can include esterification, ether formation, oxidation, reduction, or Michael addition reactions, particularly at reactive sites like the α-methylene-γ-butyrolactone and cyclopentenone moieties. wikipedia.orgmdpi.com For example, helenalin (B1673037), a related helenanolide, has reactive groups that can undergo Michael addition with thiol groups. wikipedia.org Modifications around these reactive centers can lead to derivatives with altered biological activities. mdpi.comnih.gov

Total synthesis provides a route to a wider range of analogues that may not be easily accessible through semi-synthesis. This allows for more significant structural modifications and the creation of compounds with novel skeletons or substitution patterns while retaining key pharmacophores. nih.gov Divergent synthesis, starting from a common intermediate, is a powerful strategy for generating libraries of analogues. chemrxiv.orgacs.org

The design of simplified helenalin analogues, for instance, has focused on retaining the key reactive functionalities (cyclopentenone and α-methylene-γ-butyrolactone) while simplifying the central ring system. nih.gov Synthetic routes to these analogues involved reactions such as Barbier coupling. nih.gov

General synthetic methodologies applicable to the synthesis of sesquiterpene lactone derivatives include various coupling reactions, functional group interconversions, and cyclization strategies. nih.govchemmethod.com Optimization of reaction conditions, including temperature, reaction time, and catalysts, is crucial for achieving good yields and selectivity in the synthesis of derivatives. nih.gov

Data on specific synthetic yields or detailed reaction conditions for a wide range of this compound derivatives were not extensively available in the provided search results, which focused more on the total synthesis of the parent compound and general strategies for helenanolides and sesquiterpene lactones. However, the principles of organic synthesis, including stereochemical and regiochemical control, are fundamental to the preparation of these analogues.

Biosynthesis of Carpesiolin

General Principles of Sesquiterpene Biosynthesis Pathways in Plants

The biosynthesis of all sesquiterpenes, including carpesiolin (B1245481), originates from the universal C5 precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov In plants, these building blocks are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. The precursors for sesquiterpenes are predominantly derived from the cytosolic MVA pathway. nih.gov

The key steps in the general sesquiterpene biosynthesis are as follows:

Precursor Formation : Three molecules of acetyl-CoA are converted in a series of steps to the C6 compound 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

Conversion to Mevalonic Acid : HMG-CoA reductase, a rate-limiting enzyme, reduces HMG-CoA to mevalonic acid.

Formation of IPP and DMAPP : Mevalonic acid is then phosphorylated, and decarboxylated to yield IPP, which can be isomerized to DMAPP.

Chain Elongation : One molecule of DMAPP is condensed with two molecules of IPP in sequential reactions catalyzed by farnesyl diphosphate synthase (FDS). This head-to-tail condensation results in the formation of the C15 intermediate, farnesyl diphosphate (FPP). nih.gov

Cyclization : FPP serves as the linear precursor for all sesquiterpenes. The immense diversity of sesquiterpene skeletons is generated by a class of enzymes called sesquiterpene synthases (STPSs), also known as sesquiterpene cyclases. nih.govwur.nl These enzymes catalyze the ionization of the diphosphate group from FPP, initiating a cascade of intramolecular cyclizations and rearrangements of the resulting carbocation to produce a specific cyclic olefin or alcohol.

Post-Cyclization Modification : Following the initial cyclization, the basic sesquiterpene scaffold undergoes a series of oxidative modifications, such as hydroxylations, epoxidations, and dehydrogenations. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce functional groups and increase the structural diversity of the final compounds. wur.nlmdpi.comtandfonline.com For sesquiterpene lactones, these modifications are crucial for the formation of the characteristic lactone ring.

Table 1: Key Enzymes in the Mevalonate (MVA) Pathway

Enzyme Abbreviation Function
Acetoacetyl-CoA thiolase AACT Condenses two molecules of Acetyl-CoA to form Acetoacetyl-CoA.
HMG-CoA synthase HMGS Condenses Acetoacetyl-CoA with Acetyl-CoA to form HMG-CoA.
HMG-CoA reductase HMGR Reduces HMG-CoA to Mevalonate.
Mevalonate kinase MVK Phosphorylates Mevalonate to Mevalonate-5-phosphate.
Phosphomevalonate kinase PMK Phosphorylates Mevalonate-5-phosphate to Mevalonate-5-diphosphate.
Diphosphomevalonate decarboxylase MVD Decarboxylates Mevalonate-5-diphosphate to form Isopentenyl diphosphate (IPP).
Isopentenyl diphosphate isomerase IDI Isomerizes Isopentenyl diphosphate (IPP) to Dimethylallyl diphosphate (DMAPP).

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be proposed based on the well-established biosynthesis of other pseudoguaianolide-type sesquiterpene lactones, particularly helenanolides. nih.govresearchgate.netnih.gov this compound belongs to the helenanolide subclass of pseudoguaianolides, which are thought to arise from guaianolide precursors via a characteristic skeletal rearrangement. nih.gov

The proposed pathway from the central precursor FPP to this compound is outlined below:

Cyclization of FPP : The pathway begins with the cyclization of farnesyl diphosphate (FPP), likely catalyzed by a germacrene A synthase (GAS). This enzyme converts the linear FPP into the cyclic intermediate (+)-germacrene A.

Oxidation of Germacrene A : (+)-Germacrene A undergoes a three-step oxidation at the C12-methyl group, catalyzed by a cytochrome P450 enzyme, germacrene A oxidase (GAO). science.gov This sequence of hydroxylations and subsequent oxidation yields germacrene A acid.

Hydroxylation and Lactonization : Germacrene A acid is a key branch point in the biosynthesis of many sesquiterpene lactones. tandfonline.comresearchgate.net It is hydroxylated at the C6 position by another specific cytochrome P450, a costunolide synthase (COS). The resulting 6α-hydroxy-germacrene A acid intermediate spontaneously undergoes lactonization (cyclization) to form costunolide, which features a 10-membered ring.

Further Oxidations and Rearrangement : Costunolide is then believed to undergo further enzymatic modifications, including hydroxylation and epoxidation, to form a suitable guaianolide precursor. A key, albeit speculative, step is the pinacol-type rearrangement of an oxidized guaianolide intermediate. nih.gov This rearrangement involves the migration of the C5-methyl group to the C4 position, transforming the guaianolide 5/7-fused ring system into the characteristic pseudoguaianolide (B12085752) 5/7-fused skeleton of the helenanolide class.

Final Tailoring Steps : Following the skeletal rearrangement, a series of final tailoring reactions, such as hydroxylations and acylation at specific positions on the pseudoguaianolide core, would lead to the final structure of this compound.

Table 2: Proposed Intermediates in this compound Biosynthesis

Compound Name Chemical Class Role in Pathway
Farnesyl diphosphate Acyclic Sesquiterpene Precursor Universal precursor for all sesquiterpenes.
(+)-Germacrene A Germacranolide The first cyclic intermediate.
Germacrene A acid Germacranolide Oxidized intermediate, precursor to lactonization.
Costunolide Germacranolide Lactone Key intermediate with a formed lactone ring.
Guaianolide Precursor Guaianolide Intermediate preceding the skeletal rearrangement.
Pseudoguaianolide Intermediate Pseudoguaianolide Intermediate formed after the key C4-C5 methyl shift.

Enzymatic Mechanisms Involved in this compound Production

The biosynthesis of this compound relies on the coordinated action of several distinct classes of enzymes that catalyze the conversion of the simple acyclic precursor FPP into the complex, stereochemically rich final structure.

Sesquiterpene Synthases (STPS) : The initial and crucial cyclization of FPP is catalyzed by a sesquiterpene synthase. wur.nl For this compound, this is putatively a (+)-germacrene A synthase. The mechanism involves the ionization of the diphosphate moiety from FPP to generate an allylic carbocation. This reactive intermediate is then guided by the enzyme's active site architecture through a series of intramolecular electrophilic additions and rearrangements, culminating in a final deprotonation to yield the specific cyclic product, (+)-germacrene A. The enzyme's active site acts as a template, controlling the folding of the flexible FPP substrate and stabilizing the cationic intermediates to ensure the formation of a single, stereochemically defined product.

Cytochrome P450 Monooxygenases (CYPs) : This large superfamily of heme-containing enzymes is responsible for the extensive oxidative modifications of the initial sesquiterpene scaffold. mdpi.comnih.gov In the proposed this compound pathway, CYPs play multiple, critical roles:

Germacrene A Oxidase (GAO) : This CYP enzyme catalyzes the sequential three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid. The mechanism involves successive hydroxylation reactions, followed by oxidation of the resulting alcohol to an aldehyde and then to a carboxylic acid, with each step requiring molecular oxygen and NADPH.

Costunolide Synthase (COS) : This is another specific CYP, likely from the CYP71BL subfamily, which is known to be involved in sesquiterpene lactone biosynthesis. tandfonline.comresearchgate.net It catalyzes the stereospecific hydroxylation at the C6-position of germacrene A acid. This hydroxylation is the key step that facilitates the subsequent spontaneous (non-enzymatic) intramolecular Michael addition, leading to the closure of the α,β-unsaturated γ-lactone ring characteristic of costunolide.

Other CYPs : Additional, currently uncharacterized, CYPs are required for the subsequent hydroxylations, epoxidations, and potentially the oxidative steps that trigger the rearrangement from the guaianolide to the pseudoguaianolide skeleton. These enzymes are responsible for decorating the carbocyclic core, contributing to the final structure of this compound.

Table 3: Putative Enzyme Classes in this compound Biosynthesis

Enzyme Class Specific Enzyme (Putative) Catalyzed Reaction
Sesquiterpene Synthase (+)-Germacrene A Synthase Cyclization of Farnesyl diphosphate to (+)-Germacrene A.
Cytochrome P450 Germacrene A Oxidase (GAO) Three-step oxidation of (+)-Germacrene A to Germacrene A acid.
Cytochrome P450 Costunolide Synthase (COS) C6-hydroxylation of Germacrene A acid, leading to lactonization.
Cytochrome P450 Uncharacterized Hydroxylases/Oxidases Further oxidative modifications and skeletal rearrangement.

Molecular Mechanisms of Action of Carpesiolin

Cellular Pathway Modulation

Carpesiolin (B1245481) exerts its effects by intervening in fundamental cellular processes, leading to the inhibition of cancer cell growth. This is achieved through the modulation of pathways that control the cell cycle and programmed cell death.

A significant mechanism of action for this compound and extracts from Carpesium species is the induction of cell cycle arrest, predominantly at the G2/M phase. This checkpoint is a critical transition point where the cell ensures that DNA replication is complete and any damage is repaired before entering mitosis. By arresting cells at this stage, this compound prevents the proliferation of abnormal cells.

Studies on extracts from Carpesium abrotanoides, the plant from which this compound is isolated, have shown the ability to cause cell cycle arrest in the G2/M and S phases in HepG2 human liver cancer cells nih.govresearchgate.net. Similarly, other compounds isolated from the Carpesium genus have been shown to induce G2/M phase arrest. For instance, an extract of Carpesium cernuum, known as TMJ-105, was found to induce G2/M phase arrest in leukemia HEL cells nih.gov. This arrest is often associated with the modulation of key regulatory proteins. In the case of TMJ-105, the G2/M arrest was linked to the upregulation of Chk2, p21, and p53, and the downregulation of c-Myc, p-CDC2, Cyclin B1, and CDK1 nih.gov. Another compound, ineupatolide from Carpesium cernuum, also demonstrated the ability to block the cell cycle in the G2 and S phases in prostate cancer cells nih.gov.

The table below summarizes the effects of compounds from the Carpesium genus on cell cycle regulation.

Compound/ExtractCell Line(s)Effect on Cell CycleAssociated Molecular Changes
Carpesium abrotanoides ExtractHepG2G2/M and S phase arrestNot specified
TMJ-105 (C. cernuum)HELG2/M phase arrestUpregulation of Chk2, p21, p53; Downregulation of c-Myc, p-CDC2, Cyclin B1, CDK1
Ineupatolide (C. cernuum)PC-3G2 and S phase arrestNot specified

This compound is a potent inducer of apoptosis, or programmed cell death, a crucial process for eliminating damaged or cancerous cells. The apoptotic effects of this compound and related compounds appear to be mediated primarily through the intrinsic or mitochondrial pathway.

Evidence from studies on Carpesium abrotanoides extracts indicates that they can induce apoptotic morphological changes in cancer cells nih.gov. This is supported by findings that show a reduction in the Bcl-2/Bax ratio and an increase in the activation of caspase-3 and caspase-9 nih.gov. The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway, with Bcl-2 being anti-apoptotic and Bax being pro-apoptotic frontiersin.orgnih.govnih.govresearchgate.net. A decrease in the Bcl-2/Bax ratio signifies a shift towards apoptosis by promoting the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, including the initiator caspase-9 and the executioner caspase-3 nih.govfrontiersin.orgnih.govnih.govresearchgate.net.

Furthermore, other compounds from the Carpesium genus have been shown to induce apoptosis through similar mechanisms. For example, TMJ-105 from Carpesium cernuum triggers apoptosis in leukemia cells through the mitochondrial pathway nih.gov. Ineupatolide, also from Carpesium cernuum, promotes apoptosis in prostate cancer cells nih.govscienceopen.com.

The molecular actions of this compound and related compounds involve interactions with specific proteins and enzymes that are critical for cell survival and proliferation.

One of the key pathways implicated in the action of compounds from the Carpesium genus is the PI3K/AKT signaling pathway. The AKT pathway is a central regulator of cell survival, and its inhibition can lead to apoptosis. Ineupatolide has been shown to exert its anti-proliferative and pro-apoptotic effects in prostate cancer cells through a mechanism related to the AKT/xIAP pathway nih.gov. X-linked inhibitor of apoptosis protein (xIAP) is a potent inhibitor of caspases, and its downregulation can sensitize cells to apoptosis youtube.com.

Another critical target is the JAK2/STAT3 signaling pathway. Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion nih.govmdpi.commdpi.com. The extract TMJ-105 from Carpesium cernuum has been found to mediate apoptosis and G2/M-phase blockade in leukemia cells by inhibiting the activation of the JAK2/STAT3 pathway nih.gov.

Furthermore, the modulation of mitochondrial function is a central aspect of this compound's mechanism of action. As mentioned, the induction of apoptosis is closely linked to the mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the subsequent activation of caspases nih.gov.

The table below details the specific protein and enzyme interactions of compounds from the Carpesium genus.

Compound/ExtractTarget Pathway/ProteinEffect
Ineupatolide (C. cernuum)AKT/xIAP pathwayInhibition, leading to apoptosis
TMJ-105 (C. cernuum)JAK2/STAT3 pathwayInhibition of activation, leading to apoptosis and cell cycle arrest
TMJ-105 (C. cernuum)MAPKs signaling pathwayActivation, contributing to apoptosis and cell cycle arrest
C. abrotanoides ExtractBcl-2 family proteinsDecreased Bcl-2/Bax ratio, promoting apoptosis
C. abrotanoides ExtractCaspasesActivation of caspase-3 and caspase-9, executing apoptosis

Receptor Binding and Downstream Signaling Cascade Alterations

While direct receptor binding studies for this compound are not extensively detailed in the available literature, its effects on downstream signaling cascades provide insights into its potential interactions. The modulation of pathways such as PI3K/AKT and JAK2/STAT3 suggests that this compound may indirectly influence the activity of various cell surface receptors that feed into these cascades. For instance, many growth factor receptors and cytokine receptors utilize these pathways to transmit signals into the cell. By inhibiting key nodes in these pathways, this compound can effectively block the pro-survival and proliferative signals originating from these receptors.

Gene Expression and Proteomic Modulations Induced by this compound

The cellular effects of this compound are ultimately executed through changes in gene expression and the proteome. The inhibition of transcription factors like STAT3 by related compounds suggests a direct impact on the expression of STAT3 target genes, which are involved in cell cycle progression and survival nih.govmdpi.commdpi.com. For example, the downregulation of Cyclin B1 and CDK1, as seen with TMJ-105, is a result of altered gene expression that leads to G2/M arrest nih.gov.

Furthermore, the observed changes in the levels of Bcl-2 family proteins and caspases reflect modulations at the protein level, which could be a consequence of both transcriptional and post-transcriptional regulation nih.govfrontiersin.orgnih.govnih.govresearchgate.net. A comprehensive proteomic analysis of cells treated with this compound would provide a more detailed map of the proteins and pathways it affects, offering a broader understanding of its molecular mechanisms.

Preclinical Pharmacological Investigations of Carpesiolin

In Vitro Pharmacological Activity Profiling

In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and molecular level. For Carpesiolin (B1245481), these studies have centered on its cytotoxic potential against various human cancer cell lines.

Research has demonstrated that this compound exhibits significant cytotoxic activity against a range of human tumor cell lines. A key study isolated this compound from the aerial parts of Carpesium abrotanoides and evaluated its in vitro cytotoxicity. The results indicated that this compound displayed notable cytotoxic effects with median effective dose (ED50) values below 20 µM against all tested cancer cell lines. researchgate.netnih.govresearchgate.net

The panel of human cancer cell lines tested included:

A549: Human lung carcinoma

SK-OV-3: Human ovary malignant ascites

SK-MEL-2: Human skin melanoma

XF498: Human central nervous system (CNS) tumor

HCT-15: Human colon adenocarcinoma

The consistent cytotoxic activity of this compound across these diverse cancer cell lines suggests a broad spectrum of antiproliferative potential. researchgate.netnih.govresearchgate.net

Table 1: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

Cell Line Cancer Type ED50 (µM)
A549 Lung Carcinoma < 20
SK-OV-3 Ovarian Cancer < 20
SK-MEL-2 Melanoma < 20
XF498 CNS Cancer < 20
HCT-15 Colon Cancer < 20

There is currently no publicly available scientific literature detailing the in vitro anti-inflammatory properties of the isolated compound this compound.

Specific data from in vitro studies on the antimicrobial activity of this compound, including minimum inhibitory concentration (MIC) values against fungal or bacterial strains, are not available in the current scientific literature.

There is a lack of published research investigating the other biological activities of this compound, such as its antioxidant potential, through established in vitro assays.

In Vivo Preclinical Studies Utilizing Animal Models

The evaluation of a compound's efficacy and safety in a living organism is a critical step in preclinical research.

As of the current body of scientific literature, there are no published in vivo preclinical studies that have evaluated the efficacy of this compound in any established animal disease models, including tumor xenograft models.

Target Engagement and Pharmacodynamic Profiling in Animal Systems

While specific in vivo target engagement studies for this compound are not extensively documented in publicly available literature, the broader class of sesquiterpene lactones has been studied more thoroughly, providing insights into potential mechanisms of action that this compound may share. The anti-inflammatory and anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cellular proliferation, inflammation, and apoptosis.

One of the primary molecular targets for many sesquiterpene lactones is the Nuclear Factor-kappa B (NF-κB) signaling pathway. youtube.comcellsignal.comyoutube.com NF-κB is a protein complex that plays a critical role in regulating the immune response to infection and is implicated in inflammatory diseases and cancer. youtube.comyoutube.com In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. youtube.com Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus, where it induces the transcription of pro-inflammatory and pro-survival genes. youtube.com The α-methylene-γ-lactone group of sesquiterpene lactones can directly interact with and inhibit key components of this pathway, such as the IKK complex or NF-κB itself, thereby preventing its activation and downstream effects.

Another significant target implicated in the anticancer activity of related compounds is the Signal Transducer and Activator of Transcription 3 (STAT3) protein. preprints.orgnih.govmdpi.comfrontiersin.orgmdpi.com STAT3 is a transcription factor that is aberrantly activated in a wide variety of human cancers and plays a crucial role in tumor cell proliferation, survival, invasion, and immunosuppression. preprints.orgmdpi.comfrontiersin.orgmdpi.com Inhibition of STAT3 signaling can lead to the downregulation of its target genes, which are involved in cell cycle progression and apoptosis, ultimately resulting in tumor growth inhibition. preprints.orgmdpi.com

The pharmacodynamic effects of this compound and related sesquiterpene lactones in animal models are a direct consequence of their engagement with these and other molecular targets. In preclinical models of inflammation, the administration of these compounds has been shown to reduce edema, erythema, and the infiltration of inflammatory cells. For instance, in the carrageenan-induced paw edema model in rodents, a standard model for acute inflammation, treatment with anti-inflammatory compounds leads to a measurable reduction in paw swelling over time. ijpras.comfrontiersin.org

In the context of oncology, pharmacodynamic studies in animal xenograft models, where human tumor cells are implanted into immunocompromised mice, have demonstrated the potential of related compounds to inhibit tumor growth. nih.govpanavance.comresearchgate.netnih.gov The pharmacodynamic effects observed in these models include a reduction in tumor volume and weight, as well as molecular changes within the tumor tissue, such as an increase in markers of apoptosis (programmed cell death) and a decrease in markers of cell proliferation. nih.govresearchgate.nethu.edu.jonih.govmdpi.com

Potential Molecular TargetAssociated PathwayPotential Pharmacodynamic Effect
Nuclear Factor-kappa B (NF-κB)Inflammation and Cell SurvivalReduction of inflammation and induction of apoptosis
Signal Transducer and Activator of Transcription 3 (STAT3)Cell Proliferation and SurvivalInhibition of tumor growth and induction of apoptosis
Apoptosis-related proteins (e.g., Caspases, Bcl-2 family)ApoptosisInduction of programmed cell death in cancer cells
Animal ModelObserved Pharmacodynamic EffectTherapeutic Area
Carrageenan-induced paw edemaReduction in paw swelling and inflammatory markersInflammation
Xenograft models (e.g., human tumor cells in mice)Inhibition of tumor growth, induction of apoptosisOncology

Methodological Considerations and Model Selection in Preclinical Animal Research

The design and selection of appropriate animal models are critical for the preclinical evaluation of compounds like this compound. The choice of model depends on the specific therapeutic area and the pharmacological effects being investigated. ijpras.commdpi.com

For assessing anti-inflammatory activity , several well-established animal models are commonly employed. ijpras.commdpi.com The carrageenan-induced paw edema model is a widely used acute inflammation model to screen for anti-inflammatory drugs. ijpras.comfrontiersin.org In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, which can be quantified over time to assess the efficacy of a test compound. ijpras.comfrontiersin.org Other models of acute inflammation include those induced by agents like dextran (B179266) or histamine. For chronic inflammation, models such as adjuvant-induced arthritis in rats are utilized, which more closely mimic the pathology of human rheumatoid arthritis. mdpi.com

In the realm of oncology , xenograft models are a cornerstone of preclinical cancer research. nih.govpanavance.comresearchgate.netnih.gov These models involve the transplantation of human cancer cells or patient-derived tumor tissue into immunodeficient mice. nih.govchampionsoncology.com This allows for the in vivo evaluation of a compound's ability to inhibit the growth of human tumors. panavance.comresearchgate.net Key parameters measured in these studies include tumor volume and weight, as well as survival of the animals. panavance.comresearchgate.net More advanced models, such as orthotopic xenografts where tumor cells are implanted into the corresponding organ of origin, can provide a more clinically relevant tumor microenvironment. frontiersin.org Additionally, genetically engineered mouse models (GEMMs) that spontaneously develop tumors due to specific genetic mutations are also valuable tools for studying cancer biology and testing novel therapies.

Several methodological considerations are crucial for ensuring the rigor and reproducibility of preclinical animal studies. These include:

Randomization and Blinding: Animals should be randomly assigned to treatment and control groups to minimize bias. Blinding of investigators to the treatment allocation is also essential to prevent subjective bias in data collection and analysis.

Appropriate Controls: The inclusion of vehicle control groups (animals receiving the delivery vehicle without the active compound) and positive control groups (animals receiving a known effective drug) is necessary for valid interpretation of the results.

Dose-Response Studies: Evaluating the compound at multiple dose levels is important to establish a dose-response relationship and identify the optimal therapeutic dose.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlations: Integrating pharmacokinetic data (measuring drug concentration in the body over time) with pharmacodynamic data can provide a more complete understanding of the drug's action and help in translating findings to clinical settings.

Ethical Considerations: All animal experiments must be conducted in accordance with ethical guidelines and regulations to ensure the humane treatment of animals.

Therapeutic AreaCommon Animal ModelsKey Endpoints
Inflammation (Acute)Carrageenan-induced paw edema, Dextran-induced paw edemaPaw volume, inflammatory cell infiltration, cytokine levels
Inflammation (Chronic)Adjuvant-induced arthritisArthritis score, joint swelling, histological changes
OncologySubcutaneous xenografts, Orthotopic xenografts, Patient-derived xenografts (PDXs)Tumor volume and weight, survival, metastasis, biomarker analysis

Structure Activity Relationship Sar Studies and Derivative Development

Identification of Pharmacophores and Key Structural Motifs for Biological Activity

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target and trigger or block its biological response. limu.edu.lyunina.it Identifying the pharmacophore of Carpesiolin (B1245481) is essential for understanding its mechanism of action and designing effective derivatives.

Research on sesquiterpene lactones, including compounds structurally related to this compound like carabrone (B157551), suggests that the α-methylene-γ-butyrolactone ring is a major biofunctional group responsible for their activity, particularly antifungal activity. researchgate.netnih.govnih.govresearchgate.net This functional group is known to confer thiol reactivity, which is believed to contribute to their therapeutic effects. researchgate.net Studies on carabrone derivatives have indicated that the γ-lactone is necessary for antifungal activity and that substituents at the C-4 position significantly influence this activity. researchgate.netnih.gov

While specific detailed pharmacophore models explicitly for this compound were not extensively found in the search results, the importance of the α-methylene-γ-butyrolactone ring is a recurring theme in the SAR of related sesquiterpene lactones. This suggests this motif likely plays a critical role in this compound's biological activities. Further detailed studies would be needed to fully delineate the complete pharmacophore, including other potential interaction points and their spatial arrangement.

Rational Design and Synthesis of this compound Derivatives with Modulated Activities

The rational design of this compound derivatives involves modifying its structure based on SAR insights to enhance desired biological activities, such as increased potency or selectivity, or to introduce new activities. gardp.orgnih.gov The synthesis of derivatives allows for the systematic exploration of how different structural changes affect biological outcomes.

Studies on derivatives of carabrone, a related sesquiterpene from Carpesium abrotanoides, provide insights into potential modification strategies for this compound. For instance, the synthesis of carabrone hydrazone derivatives demonstrated that modifications at the C-4 position can significantly impact antifungal activity. nih.govnih.gov Introducing electron-withdrawing substituents on a benzene (B151609) ring in ester derivatives of carabrol (B2578234) (another related compound) showed improved fungicidal activity. researchgate.netresearchgate.net

These findings suggest that modifying the lactone ring, particularly the α-methylene group, and introducing various substituents at different positions on the core structure of this compound could lead to derivatives with modulated activities. Synthetic strategies would involve targeted chemical reactions to introduce or alter functional groups at specific sites on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis builds mathematical models to correlate structural descriptors of compounds with their biological activities. wikipedia.orglimu.edu.ly This allows for the prediction of the activity of new, unsynthesized compounds and provides deeper insights into the structural requirements for activity. nih.govlimu.edu.ly

QSAR studies have been applied to derivatives of related sesquiterpene lactones to understand the relationship between their molecular structures and antifungal activity. For example, a QSAR model for α-methylene-γ-butyrolactone derivatives showed a strong correlation between antifungal activity against Colletotrichum lagenarium and molecular structure. researchgate.net Another QSAR analysis on carabrone hydrazone derivatives provided insights for the rational optimization of these compounds as potential fungicides. mdpi.com

While specific QSAR models for this compound were not prominently featured in the search results, the successful application of QSAR to related sesquiterpene lactones indicates that this approach would be valuable for this compound derivatives. Developing QSAR models for a series of this compound derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with measured biological activities using statistical methods. This could help identify key structural features and their optimal ranges for desired activity.

Strategies for Enhanced Potency or Selectivity through Structural Modification

Strategies for enhancing the potency or selectivity of this compound through structural modification are guided by SAR and QSAR studies. Based on the information available for this compound and related sesquiterpene lactones, potential strategies include:

Modification of the α-methylene-γ-butyrolactone ring: This core motif is crucial for activity. researchgate.netnih.govnih.govresearchgate.net Modifications here, such as altering the unsaturation or introducing substituents, could impact reactivity and target interaction.

Substitution at the C-4 position and other sites: Studies on carabrone and carabrol derivatives highlight the importance of the C-4 position for antifungal activity. researchgate.netnih.govresearchgate.net Exploring different substituents at this and other positions on the this compound scaffold could lead to improved potency or altered selectivity towards different biological targets. researchgate.net Electron-withdrawing groups have shown promise in some related series. researchgate.netresearchgate.net

Introduction of different functional groups: Synthesizing derivatives with various functional groups (e.g., hydrazones, esters, amides) can explore their impact on activity and physicochemical properties. researchgate.netnih.govnih.govresearchgate.net

Stereochemical modifications: The stereochemistry of chiral centers in this compound is likely to influence its interaction with biological targets. Exploring different stereoisomers could lead to compounds with enhanced activity or selectivity.

Exploring prodrug strategies: Modifying this compound to improve its bioavailability or target delivery could enhance its in vivo potency.

These strategies would be implemented through targeted organic synthesis, followed by rigorous biological testing to evaluate the impact of each modification on potency and selectivity. Computational methods, such as molecular docking and dynamics simulations, could complement experimental studies by providing insights into the likely binding interactions of this compound and its derivatives with potential biological targets. nih.gov

Advanced Analytical Methodologies for Carpesiolin Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of natural product analysis, enabling the separation of complex mixtures into individual components. For a moderately polar compound like Carpesiolin (B1245481), a sesquiterpene lactone, both high-performance liquid chromatography and gas chromatography can be effectively employed.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach for analyzing sesquiterpene lactones.

A typical HPLC system for this compound analysis would employ a C18 column, which consists of silica (B1680970) particles bonded with octadecylsilyl groups, providing a hydrophobic stationary phase. The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, a small amount of acid, like formic acid or acetic acid, is often added to the mobile phase. Detection is commonly performed using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). The former allows for the acquisition of UV spectra, aiding in peak identification, while the latter is a universal detector suitable for compounds lacking a strong UV chromophore.

Table 1: Representative HPLC Parameters for Sesquiterpene Lactone Analysis Applicable to this compound

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection DAD (at a wavelength corresponding to the absorbance maximum of this compound) or ELSD
Injection Volume 10 µL

Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly if it is sufficiently volatile or can be derivatized to increase its volatility. Given that many sesquiterpenes are amenable to GC analysis, this method can be effective for this compound as well. The sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase.

For this compound analysis, a capillary column with a nonpolar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable. The temperature of the oven is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is a common detector for the quantification of organic compounds like this compound.

To enhance the sensitivity and specificity of detection, chromatographic techniques are often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex matrices, such as biological fluids. creative-proteomics.com After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for moderately polar compounds like this compound, and it can be operated in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and is the gold standard for quantitative bioanalysis. nih.gov In MRM, a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. creative-proteomics.com As the separated compounds elute from the GC column, they are ionized, typically by electron ionization (EI). The resulting mass spectra provide a molecular fingerprint of the compound, which can be used for identification by comparison with spectral libraries. The fragmentation pattern of this compound in EI-MS would be characteristic of its chemical structure and can be used for its unambiguous identification. nih.gov

Spectroscopic Quantification Methods

UV-Visible (UV-Vis) spectroscopy can be a straightforward and cost-effective method for the quantification of this compound, provided it possesses a suitable chromophore. nih.gov Sesquiterpene lactones often exhibit UV absorption due to the presence of conjugated systems, such as an α,β-unsaturated carbonyl group in the lactone ring. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorbance (λmax). While less selective than chromatographic methods, UV-Vis spectroscopy can be useful for the rapid analysis of relatively pure samples. The λmax for this compound would need to be experimentally determined but is expected to be in the range of 210-250 nm, typical for sesquiterpene lactones.

Method Validation Parameters for Analytical Procedures

Validation of an analytical method is crucial to ensure its reliability for its intended purpose. pharmaguideline.com Key validation parameters, as defined by international guidelines, include linearity, quantitation limit, precision, accuracy, and robustness. researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range. nih.gov

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Representative Method Validation Parameters for the Analysis of Sesquiterpene Lactones

ParameterTypical Value/Range
Linearity (r²) > 0.999 nih.gov
Limit of Detection (LOD) 0.06 - 6.79 µg/mL nih.govnih.gov
Limit of Quantitation (LOQ) 0.21 - 20.40 µg/mL nih.govnih.gov
Intra-day Precision (RSD) < 2% nih.gov
Inter-day Precision (RSD) < 3% nih.gov
Accuracy (Recovery) 97 - 103% nih.gov

Sample Preparation and Mitigation of Matrix Effects in Biological Samples

The analysis of this compound in biological samples, such as plasma or tissue homogenates, presents a significant challenge due to the complexity of the matrix. Endogenous components can interfere with the analysis, leading to what is known as the "matrix effect," which can suppress or enhance the analyte signal in mass spectrometry. researchgate.net Therefore, effective sample preparation is critical to remove these interfering substances.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While effective at removing the bulk of proteins, it may not remove other interfering components like phospholipids.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. A suitable organic solvent is used to extract this compound from the aqueous biological matrix.

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid or semi-solid samples, such as plant tissues. agriculturejournals.cz The sample is blended with a solid support (e.g., C18-bonded silica), which disrupts the sample matrix and disperses it over the surface of the support. The analytes can then be selectively eluted. mdpi.com

To mitigate matrix effects, especially in LC-MS analysis, several strategies can be employed. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective approach, as it co-elutes with the analyte and experiences similar matrix effects, thereby providing accurate correction. Chromatographic separation can also be optimized to separate this compound from co-eluting matrix components. Additionally, sample dilution can reduce the concentration of interfering substances.

Future Directions and Research Perspectives for Carpesiolin

Elucidation of Undefined Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of carpesiolin (B1245481) within Carpesium plants involves complex enzymatic steps characteristic of sesquiterpene lactone production. While the general mevalonate (B85504) or methylerythritol phosphate (B84403) pathways are the likely precursors for the isopentenyl pyrophosphate units that form the sesquiterpene backbone, the specific enzymes and intermediate steps leading to the unique germacranolide structure of this compound are not fully defined. Research into the genes encoding these enzymes, such as terpene synthases and cytochrome P450 enzymes, is crucial for understanding and potentially manipulating this compound production. nih.gov

Furthermore, the regulatory mechanisms controlling this compound biosynthesis in response to environmental factors, developmental stages, or stress conditions are largely unknown. Investigating the transcription factors and signaling pathways involved in upregulating or downregulating the biosynthetic genes could provide insights into optimizing this compound yield in cultivated Carpesium or through synthetic biology approaches. nih.gov

Discovery and Validation of Novel Molecular Targets

Although this compound has demonstrated various biological activities, including cytotoxic, anti-inflammatory, and antifungal effects, its precise molecular targets within cells are not always fully elucidated. academicjournals.orgresearchgate.nettandfonline.comresearchgate.netresearchgate.net Identifying the specific proteins or pathways that this compound interacts with is essential for understanding its mechanisms of action and potential therapeutic applications. Techniques such as affinity chromatography, pull-down assays, and activity-based protein profiling can be employed to identify direct binding partners. Subsequent validation through techniques like siRNA knockdown, overexpression studies, and site-directed mutagenesis would confirm the functional relevance of these interactions. Understanding the molecular targets will also aid in the rational design of this compound analogues with enhanced potency and selectivity.

Development of Advanced this compound Analogues with Improved Biological Profiles

The development of this compound analogues through structural modification can lead to compounds with improved potency, selectivity, pharmacokinetic properties, and reduced toxicity. nih.govmdpi.comjyoungpharm.orgnih.gov Medicinal chemistry efforts can focus on modifying different parts of the this compound structure, such as the α-methylene-γ-butyrolactone ring, which is often implicated in the biological activity of sesquiterpene lactones, or the ester side chains. researchgate.net

Synthesis of novel analogues can explore variations in functional groups, stereochemistry, and conjugation with other molecules to enhance targeted delivery or reduce off-target effects. nih.govmdpi.comjyoungpharm.org High-throughput screening of synthesized analogue libraries against specific molecular targets or disease models would facilitate the identification of promising candidates for further development. Structure-activity relationship (SAR) studies are vital in this process to correlate structural modifications with changes in biological activity. researchgate.net

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Mechanism Elucidation

Omics technologies offer powerful tools for a holistic understanding of the cellular responses to this compound treatment. metwarebio.commdpi.comnih.govcd-genomics.comresearchgate.netfrontiersin.orgnih.govthermofisher.commdpi.comnih.gov

Transcriptomics: Analyzing changes in gene expression profiles upon this compound exposure can reveal affected signaling pathways and biological processes. metwarebio.comnih.govcd-genomics.com

Proteomics: Studying alterations in protein abundance and post-translational modifications can provide insights into the functional consequences of this compound treatment. metwarebio.commdpi.comfrontiersin.org

Metabolomics: Profiling changes in cellular metabolite levels can highlight metabolic pathways influenced by this compound. metwarebio.commdpi.comcd-genomics.comfrontiersin.org

Integrating data from these omics layers can provide a comprehensive picture of how this compound affects cellular systems, aiding in the identification of its primary mechanisms of action and potential biomarkers of response. metwarebio.comfrontiersin.orgthermofisher.commdpi.com This integrated approach can help bridge the gap between initial molecular interactions and observed phenotypic effects. metwarebio.com

Establishment of Standardized Preclinical Research Protocols and Animal Models

To ensure the reproducibility and translatability of preclinical research on this compound, the establishment of standardized protocols is crucial. nih.govgenemod.netatlantiaclinicaltrials.comjax.org This includes standardized methods for this compound extraction and purification, in vitro cell-based assays, and in vivo animal studies. genemod.netatlantiaclinicaltrials.comjax.org

Developing and validating appropriate animal models that accurately mimic human diseases relevant to this compound's potential therapeutic applications is also essential. nih.govatlantiaclinicaltrials.comjax.orgcrownbio.comwellbeingintlstudiesrepository.orgpharmaron.comfrontiersin.org For instance, if this compound shows promise as an anti-inflammatory agent, using validated animal models of inflammation would be necessary. wellbeingintlstudiesrepository.orgpharmaron.com Standardized reporting of preclinical data, including details on study design, animal characteristics, and statistical analysis, is necessary to improve rigor and transparency. nih.govgenemod.netjax.org

Exploration of New Carpesium Species for Natural Product Discovery and Characterization

The genus Carpesium comprises numerous species, many of which have not been thoroughly investigated for their phytochemical composition. academicjournals.orgtandfonline.comresearchgate.netmdpi.comresearchgate.netnih.govmdpi.commdpi.com Exploring these underexplored Carpesium species could lead to the discovery of novel sesquiterpene lactones, including this compound analogues or other bioactive compounds with potentially different or enhanced properties. mdpi.comresearchgate.netnih.govmdpi.com

Phytochemical studies employing advanced spectroscopic and chromatographic techniques are needed to isolate and characterize new compounds from these species. mdpi.comresearchgate.netmdpi.com Subsequent biological screening of the isolated compounds would identify those with promising activities, potentially expanding the repertoire of natural products with therapeutic potential derived from the Carpesium genus. academicjournals.orgtandfonline.comresearchgate.netmdpi.comresearchgate.netmdpi.com

Q & A

Basic: What experimental methodologies are recommended for characterizing Carpesiolin's purity and structural identity in novel research settings?

Methodological Answer:
For novel compounds like this compound, comprehensive characterization requires orthogonal analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are essential for structural elucidation. Purity should be validated via High-Performance Liquid Chromatography (HPLC) with dual detection methods (e.g., UV and evaporative light scattering) to account for non-chromophoric impurities. For crystalline samples, X-ray diffraction provides definitive confirmation. Ensure all protocols adhere to reproducibility standards by detailing instrumentation parameters (e.g., column type, solvent gradients) in the main manuscript or supplementary materials .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across independent studies?

Methodological Answer:
Contradictions often arise from variability in experimental conditions (e.g., cell lines, solvent systems). A systematic approach includes:

  • Meta-analysis of raw data from published studies to identify confounding variables (e.g., endotoxin levels in cell assays).
  • Dose-response recalibration using standardized reference compounds (e.g., IC50 values normalized to positive controls).
  • Triangulation with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell viability) to confirm target specificity.
    Address discrepancies by replicating experiments under harmonized protocols and publishing negative results to reduce publication bias .

Basic: What frameworks should guide the design of pharmacological studies to evaluate this compound’s efficacy and safety?

Methodological Answer:
Adopt the PICO framework (Population: target organism/cell type; Intervention: this compound dosage; Comparison: existing therapeutics; Outcome: efficacy/safety metrics) to structure hypotheses. Preclinical studies should follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Use in vitro models (e.g., primary cells over immortalized lines) for mechanistic insights.
  • Validate in vivo using species with relevant metabolic pathways (e.g., murine models for pharmacokinetics).
    Include sham controls and blinded analysis to mitigate bias. Document protocols in line with ARRIVE guidelines for animal studies .

Advanced: How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s mechanism of action?

Methodological Answer:
Leverage systems biology approaches :

  • Pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes from transcriptomic data.
  • Network pharmacology to map this compound-target interactions across protein-protein interaction databases (e.g., STRING).
  • Machine learning (e.g., random forest classifiers) to prioritize high-confidence targets from proteomic datasets.
    Validate predictions via CRISPR-Cas9 knockout models or surface plasmon resonance (SPR) binding assays. Ensure data interoperability by depositing raw omics datasets in public repositories (e.g., GEO, PRIDE) .

Basic: What validation strategies are critical for ensuring reproducibility in bioassays involving this compound?

Methodological Answer:

  • Inter-laboratory validation : Distribute aliquots of this compound to independent labs for blinded retesting.
  • Reference standards : Use certified analogs or synthetic derivatives as internal controls.
  • Assay robustness testing : Vary critical parameters (e.g., incubation time, serum concentration) to establish tolerance thresholds.
    Publish detailed protocols in supplementary materials, including reagent lot numbers and equipment calibration records .

Advanced: How should researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:
Discrepancies often stem from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite identification via LC-MS/MS.
  • Prodrug optimization : Modify this compound’s chemical scaffold to enhance membrane permeability (e.g., ester prodrugs).
  • Microbiome interactions : Assess gut microbiota-mediated metabolism using germ-free models.
    Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.